molecular formula C13H9NO2 B14499552 4-Nitrosobenzophenone CAS No. 63064-03-9

4-Nitrosobenzophenone

Cat. No.: B14499552
CAS No.: 63064-03-9
M. Wt: 211.22 g/mol
InChI Key: UMBUOMCYBHZZFS-UHFFFAOYSA-N
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Description

4-Nitrosobenzophenone is an organic compound with the molecular formula C13H9NO2. It is a derivative of benzophenone, where a nitroso group (-NO) is attached to the para position of one of the phenyl rings. This compound is known for its distinctive yellow to light brown crystalline appearance and is used in various chemical synthesis processes .

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Nitrosobenzophenone can be synthesized through several methods. One common approach involves the nitration of benzophenone followed by reduction. The nitration process typically uses concentrated nitric acid and sulfuric acid to introduce a nitro group (-NO2) to the benzophenone. This is followed by a reduction step using reagents such as tin and hydrochloric acid to convert the nitro group to a nitroso group .

Industrial Production Methods: In industrial settings, the preparation of this compound often involves large-scale nitration and reduction processes. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as recrystallization, are common to achieve the desired product quality .

Chemical Reactions Analysis

Types of Reactions: 4-Nitrosobenzophenone undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

4-Nitrosobenzophenone has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Nitrosobenzophenone involves its ability to undergo redox reactions. The nitroso group can participate in electron transfer processes, making it a useful probe in studying redox-active enzymes and pathways. It can also form reactive intermediates that interact with biological molecules, providing insights into enzyme catalysis and inhibition .

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its nitroso group, which imparts distinct chemical reactivity compared to its nitro and amino counterparts. This makes it particularly valuable in redox chemistry and as a versatile intermediate in organic synthesis .

Properties

CAS No.

63064-03-9

Molecular Formula

C13H9NO2

Molecular Weight

211.22 g/mol

IUPAC Name

(4-nitrosophenyl)-phenylmethanone

InChI

InChI=1S/C13H9NO2/c15-13(10-4-2-1-3-5-10)11-6-8-12(14-16)9-7-11/h1-9H

InChI Key

UMBUOMCYBHZZFS-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)N=O

Origin of Product

United States

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